Ethyl {[3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
Ethyl {[3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
Brand Name:
Vulcanchem
CAS No.:
157064-66-9
VCID:
VC0514105
InChI:
InChI=1S/C21H20ClNO4/c1-4-26-20(25)12-27-17-9-10-19-18(11-17)21(14(3)24)13(2)23(19)16-7-5-15(22)6-8-16/h5-11H,4,12H2,1-3H3
SMILES:
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=C(C=C3)Cl
Molecular Formula:
C21H20ClNO4
Molecular Weight:
385.8g/mol
Ethyl {[3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
CAS No.: 157064-66-9
Main Products
VCID: VC0514105
Molecular Formula: C21H20ClNO4
Molecular Weight: 385.8g/mol
CAS No. | 157064-66-9 |
---|---|
Product Name | Ethyl {[3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate |
Molecular Formula | C21H20ClNO4 |
Molecular Weight | 385.8g/mol |
IUPAC Name | ethyl 2-[3-acetyl-1-(4-chlorophenyl)-2-methylindol-5-yl]oxyacetate |
Standard InChI | InChI=1S/C21H20ClNO4/c1-4-26-20(25)12-27-17-9-10-19-18(11-17)21(14(3)24)13(2)23(19)16-7-5-15(22)6-8-16/h5-11H,4,12H2,1-3H3 |
Standard InChIKey | CIZVRWOZIDFZTA-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=C(C=C3)Cl |
Canonical SMILES | CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=C(C=C3)Cl |
PubChem Compound | 4309683 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume